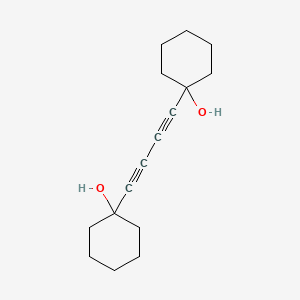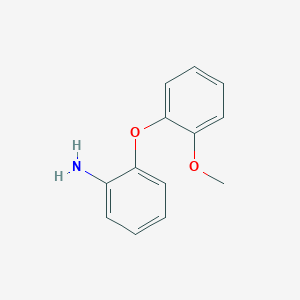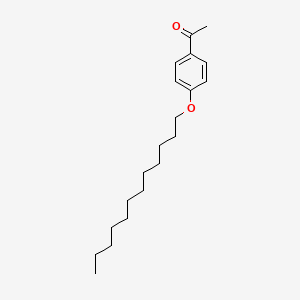
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne
Übersicht
Beschreibung
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne, commonly known as HCBD, is a compound that has been extensively studied for its potential applications in scientific research. HCBD is a highly versatile compound that has been used in a variety of research fields, including biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications: Photopolymerization
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne: is utilized in biomedical applications for its photopolymerization properties. This process is essential for creating 3D hydrogel structures, encapsulating cells, and developing drug delivery systems. The compound acts as a photoinitiator, which is crucial for initiating polymerization processes that are compatible with living cells and can be activated by visible low-power light sources .
Ophthalmology: Silicone Hydrogel Contact Lenses
In the field of ophthalmology, this compound contributes to the production of silicone hydrogel contact lenses. These lenses are designed to be inherently wettable, with high oxygen permeability and an optimal equilibrium water content. The photopolymerization capabilities of 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne play a significant role in achieving the desired lens properties, such as shape robustness and low elastic modulus .
Material Science: Hydrogel Materials
The compound’s ability to initiate photopolymerization is also applied in material science to create hydrogel materials. These materials are often used for their unique properties like flexibility, biocompatibility, and the ability to contain living cells. The hydrogels can be tailored for specific applications, including tissue engineering and regenerative medicine .
Industrial Coatings: Solvent-Free Paints and Varnishes
In industrial applications, 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne is used in the production of solvent-free paints and varnishes. The compound’s photoinitiating properties allow for rapid curing of coatings, which is beneficial for creating durable and environmentally friendly products .
Optoelectronics: Light-Induced Polymerization
The compound is integral to optoelectronic applications where light-induced polymerization is required. This includes the development of optical fibers, waveguides, and other components that rely on precise polymer structures. The photoinitiating action of the compound ensures accurate and efficient polymerization processes .
3D Printing: Photopolymer Resins
In the rapidly growing field of 3D printing, 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne is used to initiate the curing of photopolymer resins. This application is critical for producing detailed and complex 3D printed objects with high resolution and structural integrity .
Chemical Synthesis: Crosslinking Agent
The compound serves as a crosslinking agent in chemical synthesis, where it helps form complex polymer networks. This is particularly important in synthesizing new materials with specific mechanical, thermal, and chemical properties for advanced applications .
Environmental Science: Water Treatment
Lastly, in environmental science, the photopolymerization properties of 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne are explored for water treatment technologies. The compound could potentially be used to create polymer matrices that capture and remove contaminants from water sources, contributing to cleaner and safer water supplies .
Eigenschaften
IUPAC Name |
1-[4-(1-hydroxycyclohexyl)buta-1,3-diynyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c17-15(9-3-1-4-10-15)13-7-8-14-16(18)11-5-2-6-12-16/h17-18H,1-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFBMLTQUHDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC#CC2(CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206381 | |
| Record name | Cyclohexanol, 1,1'-butadiynylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne | |
CAS RN |
5768-10-5 | |
| Record name | 1,1′-(1,3-Butadiyne-1,4-diyl)bis[cyclohexanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5768-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1-hydroxycyclohexyl)butadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1,1'-butadiynylenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Butadiynylenedicyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(1-HYDROXYCYCLOHEXYL)-1,3-BUTADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52T9NIS3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1595455.png)



